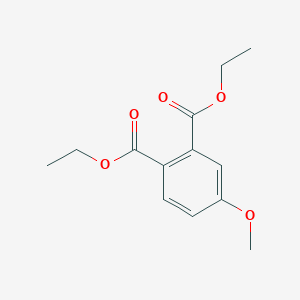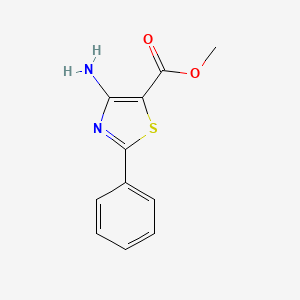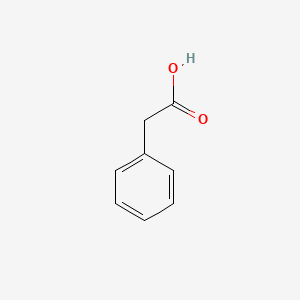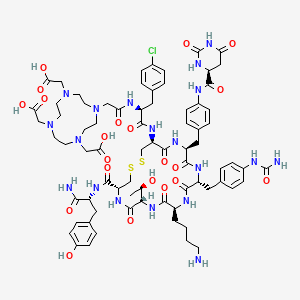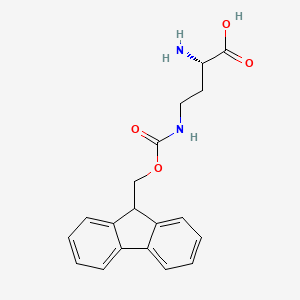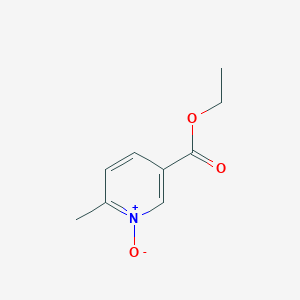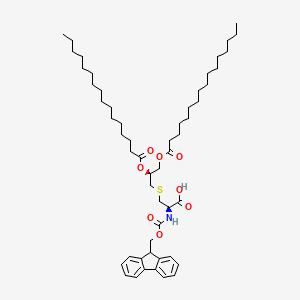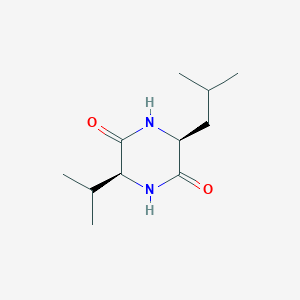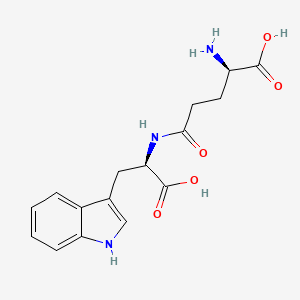![molecular formula C11H14OS B3395787 Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- CAS No. 129509-07-5](/img/structure/B3395787.png)
Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-
概要
説明
Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethanol group attached to a thioether linkage, which is further connected to a 4-ethenylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- typically involves the reaction of 4-ethenylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thioether. The reaction conditions often include the use of a polar solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioethers.
科学的研究の応用
Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving thioether-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- involves its interaction with molecular targets through its thioether linkage. This functional group can participate in various chemical reactions, including oxidation and substitution, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects.
類似化合物との比較
- Ethanol, 2-[[(4-methylphenyl)methyl]thio]-
- Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]-
- Ethanol, 2-[[(4-chlorophenyl)methyl]thio]-
Comparison: Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethenyl group can participate in additional reactions such as polymerization, making this compound versatile in various chemical processes.
特性
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,12H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGOANZISMICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563072 | |
| Record name | 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129509-07-5 | |
| Record name | 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


